molecular formula C13H16BrNO2 B5295852 (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone CAS No. 5357-62-0

(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone

Cat. No.: B5295852
CAS No.: 5357-62-0
M. Wt: 298.18 g/mol
InChI Key: CPSKGHZHNQHOEX-UHFFFAOYSA-N
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Description

(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a bromophenyl group and a hydroxymethyl-functionalized piperidine ring, makes it a valuable building block for the synthesis of more complex, biologically active molecules. The bromine atom on the phenyl ring offers a versatile handle for further synthetic modification via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse structural elements. The hydroxymethyl group on the piperidine ring enhances the compound's polarity and provides a site for conjugation or further functionalization, which can be critical for fine-tuning the physicochemical properties of lead compounds in drug discovery. While the specific biological profile of this exact molecule is not fully detailed in the public domain, research into structurally related compounds, particularly those containing a piperidine moiety linked to an aromatic carbonyl system, suggests potential utility in the development of ligands for central nervous system (CNS) targets . For instance, analogous compounds have been investigated as part of novel dual-target therapeutic strategies, such as molecules designed to act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, a promising approach for developing analgesics with potentially lower abuse liability . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

(2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-8-4-3-5-10(15)9-16/h1-2,6-7,10,16H,3-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSKGHZHNQHOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345280
Record name (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5357-62-0
Record name (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone typically involves the reaction of 2-bromobenzoyl chloride with 2-(hydroxymethyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Functionalized piperidines are known for their role as key intermediates in the synthesis of various anticancer agents. The incorporation of a bromine atom can enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer therapies .
  • Antiviral Properties :
    • Similar compounds have shown promise in antiviral applications. The structural modifications in piperidine derivatives can lead to increased efficacy against viral infections, making (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone a candidate for further exploration in antiviral drug development .
  • Neuropharmacology :
    • The piperidine ring is prevalent in many neuroactive compounds. Research into its derivatives has indicated potential applications in treating neurological disorders, such as depression and anxiety disorders, due to their ability to modulate neurotransmitter systems .

Organic Synthesis

  • Building Block for Complex Molecules :
    • (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone can serve as a versatile building block in organic synthesis. Its reactive functional groups allow for further derivatization, facilitating the creation of more complex molecular architectures used in pharmaceuticals and agrochemicals .
  • Synthesis of Piperidine Derivatives :
    • This compound can be utilized in the synthesis of other piperidine derivatives that possess diverse biological activities. The bromine substituent provides a site for nucleophilic substitution reactions, expanding the library of available piperidine-based compounds for research and development .

Case Studies

StudyFocusFindings
Aridoss et al. (2009)Structural AnalysisInvestigated conformational changes in piperidones upon substitution; found that bromoacetylation alters ring conformation significantly, impacting biological activity.
Mukhtar & Wright (2005)Biological ActivityExplored various functionalized piperidines; highlighted their potential as anti-HIV agents due to structural similarities to known antiviral compounds.
Winkler & Holan (1989)Medicinal ChemistryDemonstrated that piperidone derivatives exhibit marked anticancer properties, suggesting similar potential for (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Moieties
Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Relevance
(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone (Target Compound) C₁₃H₁₅BrNO₂ 297.16 Not reported 2-Bromophenyl, hydroxymethyl piperidine Potential CNS modulation
(2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone C₁₂H₁₄ClN₂O₂ 254.71 Not reported Chloropyridinyl, hydroxymethyl piperidine Pharmaceutical intermediate
(2-Bromophenyl)(3,4-dihydropyridin-1(2H)-yl)methanone (2e) C₁₂H₁₃BrNO 266.17 46–48 Bromophenyl, unsaturated piperidine Synthetic intermediate for enamides
2-(4-Bromophenyl)-1-(4-methylpiperidin-1-yl)ethanone C₁₄H₁₈BrNO 296.20 Not reported Bromophenyl, methylpiperidine Research compound (ECHEMI catalog)

Key Observations :

  • Halogenated aryl groups (e.g., 2-bromophenyl vs. 4-bromophenyl in ) influence electronic properties and binding affinity. For example, ortho-substituted bromophenyl groups may sterically hinder interactions with flat binding pockets .
  • Piperidine saturation : Unsaturated analogs like 2e exhibit lower molecular weights and altered conformational flexibility compared to saturated derivatives.

Key Observations :

  • The target compound’s synthesis likely parallels methods for analogous piperidinyl methanones, such as coupling bromophenylcarboxylic acids with functionalized piperidines .
  • Catalytic systems : Iron-based catalysts (e.g., FeCl₂ in ) are effective for desaturation or functionalization of piperidine rings.
  • Purification : Compounds with polar groups (e.g., hydroxymethyl) often require chromatographic separation using polar solvent mixtures (e.g., CH₂Cl₂/MeOH ).

Key Observations :

  • Receptor selectivity : Fluorinated and chlorinated aryl groups (as in ) enhance binding to G-protein-coupled receptors (GPCRs) like 5-HT1A. The target compound’s bromophenyl group may confer similar selectivity but with distinct pharmacokinetics due to larger atomic radius and lipophilicity .
  • Hydroxymethyl vs. methyl groups : Hydroxymethyl substituents (as in the target compound) could reduce blood-brain barrier penetration compared to methyl groups (e.g., ), limiting CNS applications unless prodrug strategies are employed .

Q & A

Q. What are the common synthetic routes for (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone?

The synthesis typically involves coupling reactions between brominated aromatic precursors and functionalized piperidine derivatives. For example, Friedel-Crafts acylation can be adapted using a bromophenyl precursor and a hydroxymethyl-piperidine moiety in the presence of Lewis acid catalysts like AlCl₃ . Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may be employed to introduce the bromophenyl group to the piperidine scaffold . Purification often utilizes column chromatography with hexane/ethyl acetate gradients to isolate the product .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for structurally related bromophenyl-piperidine derivatives . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. For instance, the hydroxymethyl group on the piperidine ring shows distinct proton resonances at δ ~3.5–4.0 ppm in ¹H-NMR . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular composition .

Q. What are the typical reactivity patterns of the hydroxymethyl-piperidine moiety?

The hydroxymethyl group (-CH₂OH) undergoes oxidation to a carboxylic acid (e.g., using KMnO₄) or reduction to a methyl group (e.g., with LiAlH₄). It also participates in nucleophilic substitutions, such as tosylation with p-toluenesulfonyl chloride, enabling further functionalization . The piperidine nitrogen can act as a weak base, facilitating protonation in acidic media .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Continuous flow reactors improve reaction efficiency and scalability compared to batch methods, particularly for palladium-catalyzed steps . Solvent optimization (e.g., switching from THF to DMF) and catalyst loading adjustments (e.g., reducing Pd(OAc)₂ from 10 mol% to 2 mol%) enhance cost-effectiveness . Kinetic studies using in-situ FTIR or HPLC can identify rate-limiting steps for targeted optimization .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

Polymorphism may arise due to variations in crystallization solvents or temperatures. For example, using ethanol vs. acetonitrile as solvents can yield different crystal packing modes for the bromophenyl group . Differential Scanning Calorimetry (DSC) and powder XRD help distinguish polymorphs, while computational tools like Mercury (CCDC) model intermolecular interactions .

Q. What computational strategies predict biological activity or binding mechanisms?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets. For instance, the hydroxymethyl group’s hydrogen-bonding capacity may enhance affinity for enzymes like FAD-dependent oxidoreductases . Density Functional Theory (DFT) calculations further elucidate electronic properties influencing reactivity .

Q. How to analyze unexpected byproducts in oxidation/reduction reactions?

LC-MS and GC-MS are essential for identifying side products. For example, over-oxidation of the hydroxymethyl group may yield a ketone derivative, detectable via a carbonyl stretch at ~1700 cm⁻¹ in IR spectroscopy . Mechanistic studies using isotopic labeling (e.g., D₂O in reduction) clarify proton transfer pathways .

Methodological Notes

  • Data Validation: Cross-reference NMR shifts and crystallographic parameters with analogous compounds (e.g., benzoylpiperidine derivatives) to confirm assignments .
  • Contradiction Management: Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables causing data discrepancies .
  • Safety Protocols: Handle brominated intermediates in fume hoods due to potential toxicity; use PPE for hydroxymethyl-piperidine derivatives, which may irritate mucous membranes .

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